molecular formula C10H15NOS B15310327 3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine

3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine

Cat. No.: B15310327
M. Wt: 197.30 g/mol
InChI Key: QOYSXLUBINSKFW-UHFFFAOYSA-N
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Description

3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, integrating a pyrrolidine ring with a thiophene-based ether chain. Its molecular framework is highly versatile for the design and synthesis of novel bioactive molecules. The compound's core research value lies in its hybrid structure, which combines a privileged heterocycle, pyrrolidine, with a thiophene moiety. The thiophene ring is a well-established bioisostere of benzene and other phenyl rings, often contributing to improved solubility and metabolic stability in lead compounds . Thiophene-containing derivatives are extensively documented in scientific literature for their wide spectrum of therapeutic properties, including potent anti-inflammatory, antimicrobial, antifungal, and anticonvulsant activities . Furthermore, recent preclinical research on structurally related 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives has identified potent antiseizure and antinociceptive (pain-blocking) agents, with one lead compound demonstrating efficacy in models of neuropathic pain and epilepsy through a proposed interaction with the neuronal voltage-sensitive sodium channel (site 2) . This suggests that the this compound scaffold holds substantial promise for the development of central nervous system (CNS)-active compounds and multi-target ligands. In agricultural chemistry research, analogous 3-(thiophen-2-yl)-pyrrol-2-one derivatives have been synthesized and shown to exhibit remarkable in vitro antifungal activity against plant pathogens such as Rhizoctorzia solani and Colletotrichum capsici , in some cases outperforming commercial fungicides . This highlights the scaffold's potential utility beyond human therapeutics. For the research laboratory, this compound serves as a key synthetic intermediate or a core template for constructing combinatorial libraries, facilitating structure-activity relationship (SAR) studies, and exploring new mechanisms of action. Notice to Researchers: This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information before use.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

3-(2-thiophen-3-ylethoxy)pyrrolidine

InChI

InChI=1S/C10H15NOS/c1-4-11-7-10(1)12-5-2-9-3-6-13-8-9/h3,6,8,10-11H,1-2,4-5,7H2

InChI Key

QOYSXLUBINSKFW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OCCC2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine typically involves the reaction of thiophene derivatives with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where a thiophene derivative with a leaving group (such as a halide) reacts with pyrrolidine in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Purification methods such as column chromatography or recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the pyrrolidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Potential Applications

3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine has potential applications in various fields:

  • Medicinal Chemistry Due to its biological activity. Compounds containing pyrrolidine and thiophene moieties have been reported to exhibit diverse biological activities. For instance, pyrrolidine derivatives are often linked with pharmacological properties.

Interactions with Biological Targets

Studies on the interaction of this compound with biological targets are crucial for understanding its mechanism of action. These studies often involve:

  • In vitro assays Evaluating the compound's effects on cellular processes and molecular targets.
  • In vivo studies Assessing its efficacy and safety in animal models.
  • Computational modeling Predicting its binding affinities and interactions with target proteins.

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesBiological Activity
3-(2-(Thiophen-2-yl)ethoxy)pyrrolidineSimilar ethoxy group, different thiopheneAntifungal
2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamideContains oxopyrrolidineCytotoxic
4-(thiophen-2-yl)pyrrolidinonePyrrolidinone instead of pyrrolidineNeuroprotective

Mechanism of Action

The mechanism of action of 3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine involves its interaction with specific molecular targets. The thiophene ring can interact with proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations

  • N-(2-(2-(2-(2-(Thiophen-3-yl)ethoxy)ethoxy)ethoxy)ethyl)dodecan-1-amine (Compound 2, ): This analogue replaces pyrrolidine with a dodecan-1-amine group and extends the ethoxy chain.
  • 3-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)thiophene (Compound 3, ):
    The azide group enables click chemistry, facilitating bioconjugation in polymer synthesis. This functionalization is absent in the target compound, limiting its direct utility in modular chemical biology .

Heterocycle Modifications

  • 2-Methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (5b, ): Replaces pyrrolidine with an imidazole ring, introducing nitro and methyl groups.
  • (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine ():
    Substitutes pyrrolidine with a propan-1-amine backbone and adds a naphthalene group. The bulky naphthalene may improve π-π stacking in coordination polymers but reduces solubility in aqueous media .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Profile Stability Notes
3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine ~211.3 g/mol Ethoxy, thiophen-3-yl Moderate in polar solvents Stable under inert conditions
Compound 2 () ~469.7 g/mol Extended ethoxy, dodecan-1-amine High in organic solvents Prone to oxidation at amine
5b () ~387.4 g/mol Imidazole, nitro, phenyl Low aqueous solubility Sensitive to UV light

Stability and Degradation

  • Thiophene-containing compounds are generally stable under acidic conditions but may undergo sulfoxidation under strong oxidants. In contrast, pyridine derivatives (e.g., pioglitazone impurities in ) form N-oxides, reducing therapeutic efficacy .
  • The ethoxy linker in the target compound mitigates steric strain compared to bulkier analogues like ’s ester-functionalized pyrrolidine, which degrades via hydrolysis .

Q & A

Q. What are the recommended synthetic routes for 3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 3-(2-chloroethoxy)pyrrolidine with thiophen-3-yl lithium in anhydrous THF under nitrogen atmosphere to form the ethoxy-thiophene linkage.
  • Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Alternative Route: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acid derivatives of thiophene .

Key Considerations:

  • Control reaction temperature (0–5°C for nucleophilic substitution).
  • Monitor progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane).

Q. How should researchers characterize this compound spectroscopically?

Answer: Use a combination of:

  • 1H/13C NMR: Identify pyrrolidine protons (δ 2.5–3.5 ppm) and thiophene aromatic signals (δ 6.8–7.4 ppm). The ethoxy linker appears as a triplet (δ 3.6–4.0 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peak (e.g., [M+H]+ at m/z calculated for C10H15NOS: 212.0875).
  • IR Spectroscopy: Detect C-O-C stretching (~1100 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) .

Advanced Research Questions

Q. How can substituent effects on the thiophene ring influence bioactivity?

Answer: Design a structure-activity relationship (SAR) study:

  • Synthesis: Prepare analogs with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups at thiophene positions 2, 4, or 5.
  • Bioassay: Test antibacterial activity (e.g., MIC against S. aureus) and compare with parent compound. For example, nitro-substituted analogs in showed enhanced activity .

Q. How to resolve contradictions in reported biological activity data?

Answer: Contradictions may arise from assay conditions or impurities. Strategies include:

  • Reproducibility Checks: Validate protocols (e.g., broth microdilution vs. agar diffusion).
  • Purity Assessment: Use HPLC (≥95% purity; C18 column, acetonitrile/water mobile phase) .
  • Meta-Analysis: Compare datasets across studies (e.g., PubChem BioAssay data ).

Q. What computational methods predict the pharmacokinetic properties of this compound?

Answer:

  • Molecular Dynamics (MD): Simulate membrane permeability (e.g., logP prediction via SwissADME).
  • Docking Studies: Model interactions with CYP450 enzymes (e.g., AutoDock Vina) to assess metabolic stability .
  • ADMET Prediction: Use tools like pkCSM to estimate oral bioavailability (%F >50% for pyrrolidine derivatives) .

Q. How to optimize reaction yields in large-scale synthesis?

Answer:

  • Catalyst Screening: Test Pd(OAc)2 vs. PdCl2(dppf) for coupling efficiency.
  • Solvent Optimization: Compare DMF (high polarity) vs. toluene (non-polar) for solubility.
  • Scale-Up Protocol:
    • Use flow chemistry for safer exothermic reactions.
    • Crystallize final product from ethanol/water (yield: 75–85%) .

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